molecular formula C17H13NO B4823388 2-(1-naphthyl)benzamide

2-(1-naphthyl)benzamide

Cat. No.: B4823388
M. Wt: 247.29 g/mol
InChI Key: OZQNSKHEGRKJER-UHFFFAOYSA-N
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Description

2-(1-naphthyl)benzamide is a useful research compound. Its molecular formula is C17H13NO and its molecular weight is 247.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 247.099714038 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiarrhythmic Applications

2-(1-naphthyl)benzamide derivatives, specifically those with trifluoroethoxy ring substituents, have been explored for their potential as antiarrhythmic agents. Research conducted by Banitt et al. (1975) found that the antiarrhythmic activity in these compounds is highly dependent on the number and position of trifluoroethoxy groups, with the most potent compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide (Banitt, Coyne, Schmid, & Mendel, 1975).

Colorimetric Sensing

A study by Younes et al. (2020) on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives highlighted their application in colorimetric sensing of fluoride anions. One compound exhibited a drastic color transition in response to fluoride anion, demonstrating its potential as a naked-eye detection tool for fluoride anion in solution (Younes et al., 2020).

Liquid Membrane Transport

N-Hydroxy-N-naphthylbenzamides have been synthesized and used for extracting and transporting Cu(II) ions through a liquid membrane. Particularly, N-hydroxy-N-(2-naphthyl)benzamide showed remarkable selectivity for Cu(II), demonstrating its potential in selective ion transport (Kubo, Kubo, Kaminaga, & Sakurai, 1998).

Electrochemical Reactions

In electrochemical reactions, 2-halogeno-N-methyl-N-naphthylbenzamides have been studied for their ability to undergo intramolecular radical substitution. These studies contribute to understanding the mechanisms of electrochemical reactions and their applications in organic synthesis (Grimshaw & Haslett, 1980).

Catalytic and Antibacterial Activity

Ruthenium complexes of 2,2'-dithiobis[N-(2-hydroxy-naphth-3-yl)benzamides] have been synthesized and characterized for their catalytic and antibacterial properties. These complexes have shown effectiveness in oxidation reactions and possess antibacterial properties (Jhaumeer-Laulloo, Bhowon, & Hosany, 2004).

Intramolecular Amination

Copper-catalyzed intramolecular amination of 2-methylbenzamides, including N-naphthyl-substituted substrates, has been explored for the synthesis of isoindolinones. This reaction is of interest in medicinal chemistry due to the biological significance of isoindolinones (Yamamoto, Takamatsu, Hirano, & Miura, 2016).

Antifungal Activity

Benzamide derivatives, including 3-naphthamide, have been prepared and tested for their potential as antifungal agents. Among these, 2-n-amyloxybenzamide showed significant fungistatic potency, suggesting the potential use of naphthylbenzamide derivatives in antifungal applications (Coates, Drain, Kerridge, Macrae, & Tattersall, 1957).

Properties

IUPAC Name

2-naphthalen-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c18-17(19)16-10-4-3-9-15(16)14-11-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQNSKHEGRKJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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